5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H14BrN3OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a methoxy group, and the aldehyde group is further modified with an N-ethylthiosemicarbazone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde N-ethylthiosemicarbazone
- 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone
- 2-Bromo-5-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone
Uniqueness
5-Bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern and the presence of the N-ethylthiosemicarbazone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
301350-57-2 |
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Molecular Formula |
C11H14BrN3OS |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C11H14BrN3OS/c1-3-13-11(17)15-14-7-8-6-9(12)4-5-10(8)16-2/h4-7H,3H2,1-2H3,(H2,13,15,17)/b14-7+ |
InChI Key |
RJXVHVWZOLLVCB-VGOFMYFVSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)Br)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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